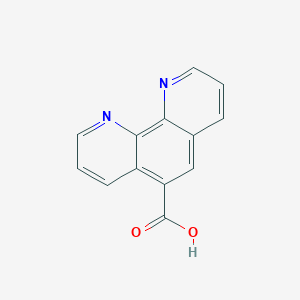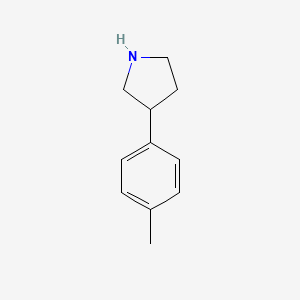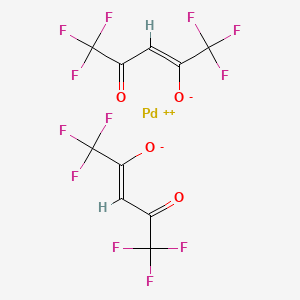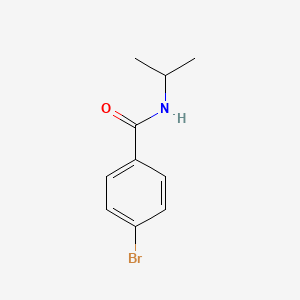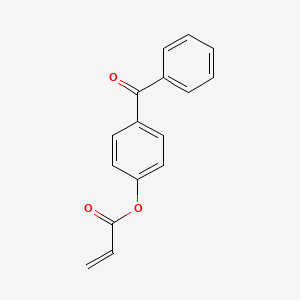
4-苯甲酰基苯基丙烯酸酯
概述
描述
4-Benzoylphenyl acrylate is an organic compound with the molecular formula C₁₆H₁₂O₃. It is also known by other names such as 4-(Acryloyloxy)benzophenone and 4-Acryloyloxybenzophenone . This compound is a derivative of benzophenone and is characterized by the presence of both benzoyl and acrylate functional groups. It is commonly used as a photoinitiator in UV-curable coatings and adhesives .
科学研究应用
4-Benzoylphenyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the synthesis of UV-curable polymers and coatings.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a component in dental materials.
Industry: Utilized in the production of high-performance adhesives, coatings, and inks.
作用机制
Mode of Action
It is known that acrylates, in general, can react with other molecules due to the presence of functional groups . This suggests that 4-Benzoylphenyl acrylate may interact with its targets through these functional groups .
Biochemical Pathways
It is known that acrylates can be involved in various biochemical reactions due to their reactivity .
生化分析
Biochemical Properties
It is known that it can be used in photo-affinity labeling (PAL) in chemical proteomics, a powerful strategy to study protein-protein interactions . Upon photoirradiation, photocrosslinkers like 4-Benzoylphenyl acrylate generate highly reactive species that react with adjacent molecules, resulting in a direct covalent modification .
Cellular Effects
It is known that it can be used to create stimuli-responsive coatings with antifogging and oil-repellent performances . These coatings show excellent anti-fogging ability with ∼90% light transmission, in a wide temperature range from −20 °C to 85 °C .
Molecular Mechanism
It is known that it can be used in the synthesis of terpolymers, poly(AA-co-TFOA-co-BPA), through a UV-assisted cross-linking method . The resultant coating displays solvent sensitive stimuli-responsive wettability, driven by the encountered liquids with different surface tensions .
Temporal Effects in Laboratory Settings
It is known that it can be used in the synthesis of terpolymers, poly(AA-co-TFOA-co-BPA), through a UV-assisted cross-linking method .
Dosage Effects in Animal Models
It is known that nanoparticles, which can be made from materials like 4-Benzoylphenyl acrylate, can have various effects on the reproductive system in animal models .
Metabolic Pathways
It is known that it can be used in the synthesis of terpolymers, poly(AA-co-TFOA-co-BPA), through a UV-assisted cross-linking method .
Transport and Distribution
It is known that it can be used in the synthesis of terpolymers, poly(AA-co-TFOA-co-BPA), through a UV-assisted cross-linking method .
Subcellular Localization
It is known that it can be used in the synthesis of terpolymers, poly(AA-co-TFOA-co-BPA), through a UV-assisted cross-linking method .
准备方法
Synthetic Routes and Reaction Conditions
4-Benzoylphenyl acrylate can be synthesized through the esterification of 4-hydroxybenzophenone with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:
- Dissolve 4-hydroxybenzophenone in an organic solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add acryloyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography to obtain 4-Benzoylphenyl acrylate .
Industrial Production Methods
In industrial settings, the production of 4-Benzoylphenyl acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
化学反应分析
Types of Reactions
4-Benzoylphenyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form long chains of acrylic acid esters, which are crosslinked by intramolecular hydrogen bonds.
Substitution Reactions:
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.
Substitution Reactions: Typically involve reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Hydrolysis: Requires acidic or basic aqueous solutions and elevated temperatures to accelerate the reaction.
Major Products Formed
Polymerization: Produces crosslinked polymer films with enhanced mechanical properties.
Substitution Reactions: Yields various substituted benzophenone derivatives.
Hydrolysis: Results in the formation of 4-hydroxybenzophenone and acrylic acid.
相似化合物的比较
Similar Compounds
4-Hydroxybenzophenone: A precursor in the synthesis of 4-Benzoylphenyl acrylate.
Benzophenone: A related compound with similar photoinitiating properties.
Acrylic Acid: A monomer that can be polymerized using 4-Benzoylphenyl acrylate as a photoinitiator.
Uniqueness
4-Benzoylphenyl acrylate is unique due to its dual functionality as both a benzoyl and acrylate compound. This dual functionality allows it to act as an effective photoinitiator and participate in various chemical reactions, making it highly versatile in applications ranging from polymer chemistry to biomedical research .
属性
IUPAC Name |
(4-benzoylphenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-2-15(17)19-14-10-8-13(9-11-14)16(18)12-6-4-3-5-7-12/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYBJDPMCPTGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066808 | |
| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22535-49-5 | |
| Record name | 4-(Acryloyloxy)benzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22535-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022535495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique mechanical properties does poly(4-benzoylphenyl acrylate) (PBA) exhibit, and how do these properties relate to its molecular structure?
A1: PBA exhibits a prominent glass transition, referred to as the α relaxation, along with secondary relaxations (β and γ) observable at lower temperatures. [] These relaxations are also observed in its mechanical spectrum. This behavior suggests PBA possesses a degree of flexibility and can undergo molecular rearrangements in response to temperature changes. The presence of the bulky benzoylphenyl group as a side chain in the polymer structure likely contributes to these relaxations by hindering chain packing and allowing for segmental motions. []
Q2: How can the incorporation of 4-Benzoylphenyl acrylate within a hydrogel matrix affect its actuation properties?
A2: When 4-Benzoylphenyl acrylate is copolymerized with isopropylacrylamide and combined with Fe3O4 nanoparticles, it forms an active layer within a bilayer hydrogel actuator. [] This specific composition contributes to the hydrogel's enhanced mechanical strength and rapid response to various stimuli, including temperature, near-infrared light, and electrical signals. [] The 4-benzoylphenyl acrylate, along with isopropylacrylamide, likely plays a role in the hydrogel's responsiveness to these stimuli, while the Fe3O4 nanoparticles contribute to its magnetic actuation properties. [] This highlights the potential of 4-Benzoylphenyl acrylate-containing hydrogels for applications requiring rapid and remotely controlled actuation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
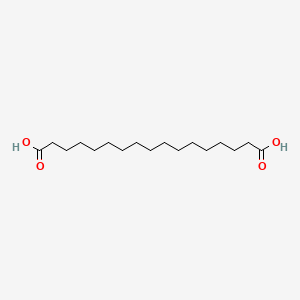
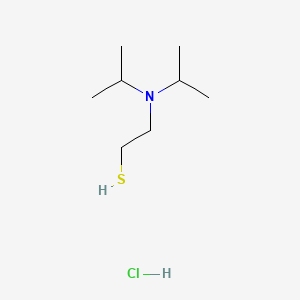
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)
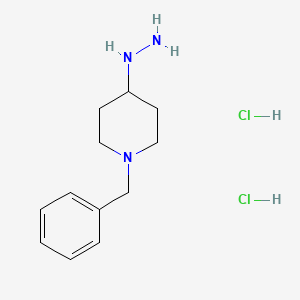
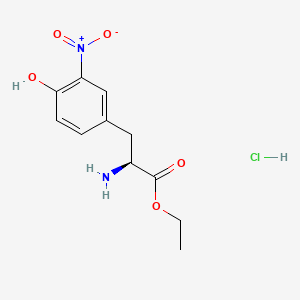
![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)
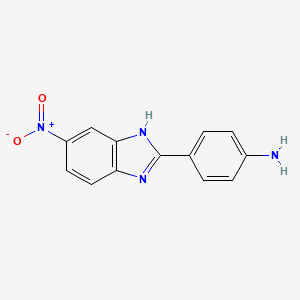

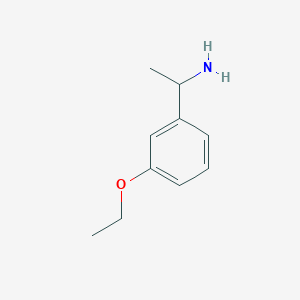
![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
